molecular formula C21H34N6O4 B2563275 ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate CAS No. 851942-10-4

ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No. B2563275
CAS RN: 851942-10-4
M. Wt: 434.541
InChI Key: NMHBQDOEAYPFAW-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in pharmaceutical drugs. It also contains a purine ring, which is a key component in many biological molecules, such as nucleic acids and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring and the purine ring would contribute to the rigidity of the molecule, while the hexyl group would add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the purine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hexyl group might increase its hydrophobicity, while the piperazine and purine rings might allow for hydrogen bonding .

properties

CAS RN

851942-10-4

Molecular Formula

C21H34N6O4

Molecular Weight

434.541

IUPAC Name

ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H34N6O4/c1-5-7-8-9-10-27-16(15-25-11-13-26(14-12-25)21(30)31-6-2)22-18-17(27)19(28)24(4)20(29)23(18)3/h5-15H2,1-4H3

InChI Key

NMHBQDOEAYPFAW-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC

solubility

not available

Origin of Product

United States

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